Ethyl 3-oxopropanoate sodium hydride
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Overview
Description
Ethyl 3-oxopropanoate sodium hydride is a compound that combines ethyl 3-oxopropanoate, an ester, with sodium hydride, a strong baseIt is commonly used as an intermediate in organic synthesis due to its reactivity and versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-oxopropanoate can be synthesized through the esterification of 3-oxopropanoic acid with ethanol in the presence of a catalyst. The reaction typically occurs under reflux conditions with an acid catalyst such as sulfuric acid . Sodium hydride is prepared by the direct reaction of sodium metal with hydrogen gas at elevated temperatures .
Industrial Production Methods
Industrial production of ethyl 3-oxopropanoate involves the continuous esterification process in a tubular reactor. Ethanol and 3-oxopropanoic acid are reacted in the presence of an acid catalyst, and the product is continuously removed to drive the reaction to completion . Sodium hydride is produced on an industrial scale by the reaction of sodium metal with hydrogen gas in a controlled environment .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-oxopropanoic acid.
Reduction: It can be reduced to form ethyl 3-hydroxypropanoate.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminium hydride are commonly used reducing agents.
Substitution: Alkyl halides and other electrophiles are used in substitution reactions, often in the presence of a base such as sodium hydride.
Major Products
Oxidation: 3-oxopropanoic acid.
Reduction: Ethyl 3-hydroxypropanoate.
Substitution: Various alkylated derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 3-oxopropanoate sodium hydride is used in various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: It is used in the synthesis of biologically active molecules and intermediates for pharmaceuticals.
Medicine: It is involved in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of ethyl 3-oxopropanoate sodium hydride involves the deprotonation of ethyl 3-oxopropanoate by sodium hydride, forming a reactive enolate ion. This enolate ion can then participate in various nucleophilic addition and substitution reactions. Sodium hydride acts as a strong base, facilitating the formation of the enolate ion and driving the reaction forward .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: Similar in structure but has a different reactivity profile.
Methyl 3-oxopropanoate: Similar ester but with a methyl group instead of an ethyl group.
Sodium methoxide: Another strong base used in similar reactions.
Uniqueness
Ethyl 3-oxopropanoate sodium hydride is unique due to its combination of a reactive ester and a strong base. This combination allows for a wide range of chemical transformations, making it a versatile reagent in organic synthesis .
Properties
Molecular Formula |
C5H9NaO3 |
---|---|
Molecular Weight |
140.11 g/mol |
IUPAC Name |
sodium;ethyl 3-oxopropanoate;hydride |
InChI |
InChI=1S/C5H8O3.Na.H/c1-2-8-5(7)3-4-6;;/h4H,2-3H2,1H3;;/q;+1;-1 |
InChI Key |
VZXWPVFPONBVRU-UHFFFAOYSA-N |
Canonical SMILES |
[H-].CCOC(=O)CC=O.[Na+] |
Origin of Product |
United States |
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